molecular formula C21H18N4O4 B2672329 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 921530-64-5

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2672329
CAS No.: 921530-64-5
M. Wt: 390.399
InChI Key: JANYDVOCUHWRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is fused with a benzyl group and a furan-2-ylmethyl acetamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide can be achieved through a multi-step synthetic route. One common method involves the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of C5–C6 unsaturated systems, while reduction can yield dihydro derivatives .

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the development of biologically active compounds . In biology and medicine, it has shown potential as an inhibitor of enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which is involved in cancer immunotherapy . Additionally, it has been studied for its anticancer and tyrosinase inhibitory activities . In the industry, it may be used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as an ENPP1 inhibitor, it negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . This inhibition can enhance the immune response against cancer cells. The compound’s structure allows it to bind effectively to the active site of ENPP1, thereby blocking its activity and leading to therapeutic effects.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-18(23-12-16-8-5-11-29-16)14-24-17-9-4-10-22-19(17)20(27)25(21(24)28)13-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANYDVOCUHWRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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